molecular formula C18H18N2O B5677175 6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone

6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B5677175
M. Wt: 278.3 g/mol
InChI Key: TYIJOKZQFZPVEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6,7-dimethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone, involves several steps characterized by spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. These methods confirm the structure of synthesized compounds. For instance, a study detailed the synthesis and molecular docking of 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7), showing the importance of spectral techniques in confirming compound structures (Sarkar et al., 2021).

Molecular Structure Analysis

Molecular structure analysis using density functional theory (DFT) calculations illustrates the compound's HOMO and LUMO, vibrational properties, and charge distribution potential. This theoretical approach helps in understanding the electronic structure and reactivity of the compound. The aforementioned study on QZL7 utilized DFT to analyze these aspects, providing a deeper insight into the molecular structure (Sarkar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives can lead to various substituted derivatives with potential biological activities. Lithiation reactions, for instance, enable the synthesis of 2-substituted derivatives from 3-amino-2-methyl-4(3H)-quinazolinone, showcasing the compound's versatility in chemical transformations (Smith et al., 1996).

Physical Properties Analysis

Physical properties, such as solid-state fluorescence and selective metal-ion-sensor properties, are critical in determining the practical applications of quinazolinone derivatives. A study on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated its ability to exhibit tunable solid-state fluorescence and selectively detect Zn(2+) and Cd(2+) ions, highlighting the compound's potential in sensor applications (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are influenced by their synthesis and molecular structure. The antimicrobial activities and molecular docking studies of such compounds reveal their potential as pharmacological agents. The study by Sarkar et al. (2021) evaluated the antimicrobial activities of synthesized quinazolinone derivatives, indicating their potential use in medicinal chemistry (Sarkar et al., 2021).

properties

IUPAC Name

6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-11-5-7-15(8-6-11)20-14(4)16-9-12(2)13(3)10-17(16)19-18(20)21/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJOKZQFZPVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C)C3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethyl-4-methylidene-3-(4-methylphenyl)-3,4-dihydroquinazolin-2(1H)-one

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